molecular formula C9H10FNO2 B2976868 5-Fluoro-2-methyl-DL-phenylglycine CAS No. 1039365-71-3

5-Fluoro-2-methyl-DL-phenylglycine

Cat. No.: B2976868
CAS No.: 1039365-71-3
M. Wt: 183.182
InChI Key: RZUDHOAUKWTYCL-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-DL-phenylglycine is a chemical compound with the CAS Number: 1039365-71-3 . It has a molecular weight of 183.18 and its IUPAC name is amino (5-fluoro-2-methylphenyl)acetic acid . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO2/c1-5-2-3-6 (10)4-7 (5)8 (11)9 (12)13/h2-4,8H,11H2,1H3, (H,12,13) . This indicates that the molecule contains nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .

Scientific Research Applications

Antimycobacterial Activity

One study outlines the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, utilizing phenylglycine derivatives. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound demonstrating considerable potency compared to standard treatments like isoniazid and ciprofloxacin. This indicates the potential of phenylglycine derivatives in developing new antimycobacterial drugs (Kumar et al., 2008).

Fluoroimmunoassay Applications

Another study describes a polarisation fluoroimmunoassay for phenytoin levels in serum, using Fluoresceinthiocarbamyl alpha,alpha-diphenylglycine (FTC-DPG) as a fluorescent-labelled analogue. This method emphasizes the role of phenylglycine derivatives in creating sensitive and selective assays for drug monitoring, crucial for therapeutic drug management (McGregor et al., 1978).

Synthesis of α-Trifluoromethyl Substituted Derivatives

Research on the synthesis of α-trifluoromethyl substituted heteroarylglycine and phenylalanine derivatives from 5-fluoro-2-phenyl-4-trifluoromethyloxazole demonstrates the utility of phenylglycine in synthesizing fluorinated amino acids. These compounds are significant for developing new pharmaceuticals and studying biological systems (Burger et al., 1989).

Drug Delivery Systems

A study on poly[N-acryloylglycine-chitosan] interpolymeric pH and thermally-responsive hydrogels for controlled drug delivery highlights the application of phenylglycine derivatives in creating smart materials. These hydrogels, capable of responding to pH and temperature changes, are promising for targeted drug delivery, especially in the gastrointestinal tract (El-Sherbiny et al., 2005).

Chiral Derivatization Agents

The synthesis of 2-Fluoro-2-phenyl acetic acid from phenylglycine through a fluorodeamination reaction demonstrates its use as a derivatizing chiral agent. This application is crucial in analytical chemistry for distinguishing enantiomers and determining enantiomeric excess via spectroscopic methods, showcasing the versatility of phenylglycine derivatives in chemical analysis (Hamman et al., 1987).

Properties

IUPAC Name

2-amino-2-(5-fluoro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUDHOAUKWTYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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